

## Application Notes and Protocols for the Synthesis and Purification of Desoxymethyltestosterone (Madol)

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Compound of Interest		
Compound Name:	Madol	
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### Introduction

Desoxymethyltestosterone (DMT), commonly known as **Madol**, is a synthetic, orally active anabolic-androgenic steroid.[1] Structurally, it is a 17α-methylated derivative of dihydrotestosterone (DHT) and is notable for lacking the 3-keto group found in most commercial anabolic steroids.[1] **Madol** was first synthesized in 1961 but was never marketed for medical use.[1] It gained notoriety as a "designer steroid" in the early 2000s. This document provides detailed protocols for the chemical synthesis and purification of desoxymethyltestosterone for research purposes.

## Synthesis of Desoxymethyltestosterone (Madol)

The synthesis of desoxymethyltestosterone is a two-step process that begins with the readily available steroid precursor, epiandrosterone. The first step involves the formation of the intermediate  $5\alpha$ -androst-2-ene-17-one, followed by a Grignard reaction to introduce the  $17\alpha$ -methyl group and yield the final product.

## Step 1: Synthesis of $5\alpha$ -androst-2-ene-17-one from Epiandrosterone

## Methodological & Application





This procedure is adapted from an industrial production method and involves the  $\beta$ -elimination of a tosylate derivative of epiandrosterone.

#### Experimental Protocol:

- Toxification of Epiandrosterone:
  - Dissolve epiandrosterone in pyridine.
  - Cool the solution to 0°C.
  - Slowly add p-toluenesulfonyl chloride in portions.
  - Stir the reaction mixture at 0°C for 24-48 hours.
  - Pour the reaction mixture into ice-water to precipitate the epiandrosterone ptoluenesulfonate.
  - Filter the precipitate, wash with water, and dry.
- β-Elimination Reaction:
  - Dissolve the dried epiandrosterone p-toluenesulfonate in a monomethylpyridine solvent (e.g., 2-picoline, 3-picoline, or 4-picoline).[2]
  - Heat the reaction mixture to a reflux temperature between 128°C and 140°C.
  - Maintain the reaction at this temperature until completion, monitoring by a suitable method such as thin-layer chromatography (TLC).
  - After the reaction is complete, recover the solvent by vacuum distillation.
  - Cool the residue to 20-35°C and adjust the pH to 6-8 with dilute hydrochloric acid or sulfuric acid.[2]
  - Filter the resulting solid, which is the crude  $5\alpha$ -androst-2-ene-17-one.[2]
- Purification of 5α-androst-2-ene-17-one by Recrystallization:



- Dissolve the crude product in a hot mixture of ethanol and water (e.g., 80% ethanol).
- Allow the solution to cool slowly to room temperature to form crystals.
- Isolate the crystals by filtration and wash with a cold solvent mixture.
- Dry the purified crystals of  $5\alpha$ -androst-2-ene-17-one.

Parameter	Value	Reference
Starting Material	Epiandrosterone p- toluenesulfonate	[2]
Solvent	Monomethylpyridine (e.g., 2-picoline)	[2]
Reaction Temperature	128°C - 140°C	[2]
Purification Method	Recrystallization from aqueous ethanol	[2]

# Step 2: Synthesis of Desoxymethyltestosterone via Grignard Reaction

This step involves the  $17\alpha$ -methylation of  $5\alpha$ -androst-2-ene-17-one using a Grignard reagent.

#### Experimental Protocol:

- Preparation of the Grignard Reagent:
  - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel,
    and nitrogen inlet, add magnesium turnings and a small crystal of iodine.
  - Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
  - Slowly add a solution of methyl iodide or methyl bromide in the anhydrous solvent from the dropping funnel to initiate the reaction.



- Once the reaction starts, continue the addition of the methyl halide solution at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the methylmagnesium halide.

#### Grignard Reaction:

- Cool the Grignard reagent to 0°C.
- $\circ$  Dissolve the purified 5 $\alpha$ -androst-2-ene-17-one in anhydrous THF or diethyl ether.
- Slowly add the solution of the steroid to the Grignard reagent with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

#### Work-up and Isolation:

- Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent such as ethyl acetate or diethyl ether.
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and evaporate the solvent under reduced pressure to obtain the crude desoxymethyltestosterone.

## **Purification of Desoxymethyltestosterone**

The crude product from the synthesis will contain unreacted starting material, side products, and reagents. Purification is essential to obtain a high-purity final product. A combination of recrystallization and chromatographic techniques is recommended.

### **Purification Protocol:**



- Recrystallization (Initial Purification):
  - Select a suitable solvent system for recrystallization. A common technique for steroids is to dissolve the crude product in a hot solvent in which it is soluble (e.g., methanol, acetone, or ethyl acetate) and then add a solvent in which it is less soluble (e.g., water or hexane) until turbidity is observed.[3][4]
  - Heat the mixture until the solution becomes clear again.
  - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
  - Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
- High-Performance Liquid Chromatography (HPLC) (Final Purification):
  - For higher purity, preparative reversed-phase HPLC can be employed.[5]
  - Dissolve the recrystallized desoxymethyltestosterone in a suitable solvent (e.g., methanol or acetonitrile).
  - Use a C18 column with a mobile phase gradient of acetonitrile and water.[5][6]
  - Monitor the elution profile using a UV detector.
  - Collect the fractions containing the pure desoxymethyltestosterone.
  - Combine the pure fractions and remove the solvent under reduced pressure.



Parameter	Method	Details	Reference
Initial Purification	Recrystallization	Solvent systems such as methanol/water or acetone/hexane.	[3][4]
Final Purification	Preparative HPLC	Reversed-phase C18 column with an acetonitrile/water mobile phase.	[5][6]
Purity Analysis	GC-MS	Derivatization with MSTFA/NH4I/ethaneth iol followed by GC-MS analysis.	[6]
HPLC-DAD	C18 column with an acetonitrile/water gradient and DAD detection.	[6]	
Reported Purity	Commercial Sample	~85%	[6]

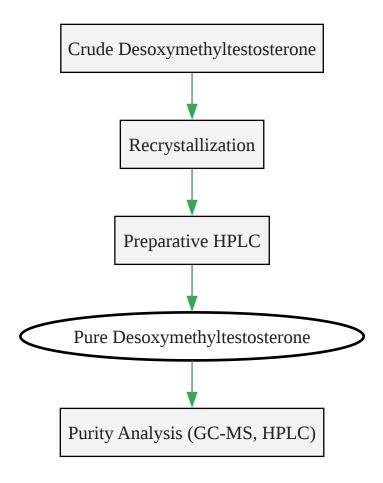
## **Diagrams**



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Caption: Chemical synthesis pathway of Desoxymethyltestosterone (Madol).





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Caption: Purification workflow for Desoxymethyltestosterone (Madol).

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